An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxy-2-butyne
An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxy-2-butyne
Introduction
1,1-Diethoxy-2-butyne is an organic compound belonging to the class of acetylenic acetals. Its unique structure, featuring a carbon-carbon triple bond and a dietoxy acetal functional group, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of both the alkyne and acetal moieties offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the known and predicted physical properties of 1,1-diethoxy-2-butyne, detailed experimental protocols for their determination, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure
The molecular structure of 1,1-diethoxy-2-butyne is characterized by a four-carbon chain with a triple bond between the second and third carbon atoms. The first carbon atom is bonded to two ethoxy groups, forming the acetal functionality.
Figure 1: 2D structure of 1,1-diethoxy-2-butyne.
Core Physical Properties
| Property | Value | Source/Method |
| CAS Number | 2806-97-5 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Boiling Point | Predicted: ~160-180 °C | Estimation based on similar acetylenic ethers |
| Density | Predicted: ~0.9 g/mL | Estimation based on similar acetylenic ethers |
| Refractive Index | Predicted: ~1.43-1.45 | Estimation based on similar acetylenic ethers |
Spectral Analysis (Predicted)
Due to the lack of publicly available experimental spectra for 1,1-diethoxy-2-butyne, the following spectral data are predicted based on its chemical structure using computational models. These predictions provide a valuable guide for spectral interpretation in a research setting.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 1,1-diethoxy-2-butyne would likely exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8-5.0 | Singlet | 1H | Acetal proton (-CH(OEt)₂) |
| ~3.5-3.7 | Quartet | 4H | Methylene protons of ethoxy groups (-OCH₂CH₃) |
| ~1.8-2.0 | Singlet | 3H | Methyl protons of the butyne chain (-C≡C-CH₃) |
| ~1.2-1.3 | Triplet | 6H | Methyl protons of ethoxy groups (-OCH₂CH₃) |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum is expected to show the following resonances:
| Chemical Shift (ppm) | Assignment |
| ~100-105 | Acetal carbon (-C H(OEt)₂) |
| ~80-85 | Alkyne carbon (-C ≡C-CH₃) |
| ~75-80 | Alkyne carbon (-C≡C -CH₃) |
| ~60-65 | Methylene carbons of ethoxy groups (-OC H₂CH₃) |
| ~15-20 | Methyl carbons of ethoxy groups (-OCH₂C H₃) |
| ~5-10 | Methyl carbon of the butyne chain (-C≡C-C H₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1,1-diethoxy-2-butyne is predicted to display characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2200-2260 | Weak to Medium | C≡C stretch (internal alkyne) |
| ~1050-1150 | Strong | C-O stretch (acetal) |
| ~2850-2990 | Medium to Strong | C-H stretch (alkane) |
Mass Spectrometry (MS) Fragmentation (Predicted)
The electron ionization (EI) mass spectrum of 1,1-diethoxy-2-butyne is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (m/z 142) may be weak or absent. Key predicted fragments include:
-
Loss of an ethoxy group (-OCH₂CH₃): A prominent peak at m/z 97.
-
Loss of an ethyl group (-CH₂CH₃): A peak at m/z 113.
-
Cleavage of the C-O bond with rearrangement: Peaks corresponding to the ethoxycarbonyl cation and related fragments.
-
Fragmentation of the butyne chain.
Experimental Protocols for Physical Property Determination
The following section details the standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid sample such as 1,1-diethoxy-2-butyne.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Figure 2: Workflow for boiling point determination.
Step-by-Step Methodology:
-
Place a small amount (0.5-1 mL) of 1,1-diethoxy-2-butyne into a small test tube or a Thiele tube.
-
Insert a thermometer into the tube, ensuring the bulb is above the liquid surface to measure the vapor temperature.
-
Place a capillary tube, sealed at one end, into the liquid with the open end down.
-
Gently heat the apparatus using a heating mantle or an oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[2] Record the atmospheric pressure at the time of measurement.
Density Determination
Density is the mass per unit volume of a substance.
Figure 3: Workflow for density determination.
Step-by-Step Methodology:
-
Carefully clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with 1,1-diethoxy-2-butyne, ensuring the liquid reaches the mark and no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until thermal equilibrium is reached.
-
Carefully dry the exterior of the pycnometer and weigh it.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.[1][3]
Refractive Index Determination
The refractive index is a dimensionless number that describes how light propagates through a medium.
Figure 4: Workflow for refractive index determination.
Step-by-Step Methodology:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Place a few drops of 1,1-diethoxy-2-butyne onto the surface of the prism.
-
Close the prism cover and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Look through the eyepiece (for manual instruments) or read the digital display to obtain the refractive index value.[4][5]
Safety and Handling
As an acetylenic compound, 1,1-diethoxy-2-butyne requires careful handling due to its potential instability and flammability.
-
Flammability: Acetylenic compounds can be flammable and may form explosive mixtures with air. Handle in a well-ventilated area, preferably in a fume hood, away from ignition sources such as open flames, sparks, and hot surfaces.[6][7][8]
-
Stability: Internal alkynes are generally more stable than terminal alkynes. However, acetylenic compounds can be sensitive to heat, shock, and pressure. Avoid heating the compound to high temperatures unless necessary and under controlled conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Storage: Store 1,1-diethoxy-2-butyne in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 1,1-diethoxy-2-butyne. While experimental data is limited, the predicted properties and spectral information offer valuable insights for researchers. The detailed experimental protocols provide a clear path for the empirical determination of its physical constants. Adherence to the outlined safety and handling procedures is paramount to ensure safe laboratory practice. As a molecule with significant potential in synthetic chemistry, a thorough understanding of its physical characteristics is the first step towards unlocking its utility in the development of new materials and therapeutics.
References
-
EAG Laboratories. Density Determination of Solids and Liquids. [Link]
-
ResearchGate. Determining the Refractive Index of a Liquid. [Link]
-
Study.com. How to Calculate Density of a Liquid Substance | Physics. [Link]
-
chemconnections. Boiling Point Determination. [Link]
-
Review of Scientific Instruments. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. [Link]
-
R&D Chemicals. 1,1-Diethoxy-but-2-yne, 2806-97-5, suppliers and manufacturers. [Link]
-
TrueDyne Sensors AG. Density measurement basics – part 1. [Link]
-
AIP Publishing. A Simple Method of Determining the Refractive Index of a Liquid. [Link]
-
Mettler Toledo. Refractive Index: All You Need to Know. [Link]
-
BOILING POINT DETERMINATION. [Link]
-
Determination of the refractive index of a liquid by a liquid lens method. [Link]
-
JoVE. Video: Boiling Points - Procedure. [Link]
-
JoVE. Video: Determining the Density of a Solid and Liquid. [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet. [Link]
-
BOC. Acetylene safety. [Link]
-
Acetylene - SAFETY DATA SHEET. [Link]
-
AIR PRODUCTS - SOUTH AFRICA. ACETYLENE. [Link]
-
hsse world. Safe Handling of Acetylene Gas. [Link]
-
1 - SAFETY DATA SHEET. [Link]
-
PubChem. 1,1-Diethoxy-2-methylbutane | C9H20O2 | CID 568501. [Link]
-
The Good Scents Company. isobutyraldehyde diethyl acetal, 1741-41-9. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Wikipedia. 2-Butyne. [Link]
-
FooDB. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270). [Link]
-
YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]
-
PubChem. 1,1-Diethoxypentane | C9H20O2 | CID 77223. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
-
YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Cheméo. Chemical Properties of Butane, 1,1-diethoxy-2-methyl- (CAS 3658-94-4). [Link]
-
Cheméo. Chemical Properties of Propane, 1,1-diethoxy- (CAS 4744-08-5). [Link]
-
Stenutz. 1,1-diethoxypropane. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. 1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270) - FooDB [foodb.ca]
